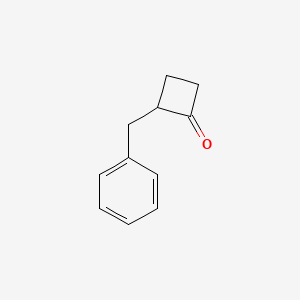

2-Benzylcyclobutan-1-one

Übersicht

Beschreibung

2-Benzylcyclobutan-1-one is a derivative of cyclobutanone, which is a four-membered cyclic ketone . Cyclobutanone is a colorless volatile liquid at room temperature and is the smallest easily handled cyclic ketone . The benzyl group in 2-Benzylcyclobutan-1-one could potentially alter its properties and reactivity.

Wissenschaftliche Forschungsanwendungen

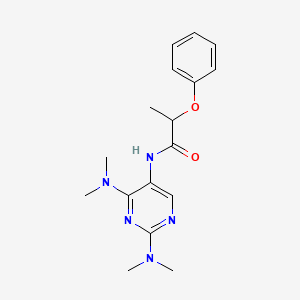

Conformationally Constrained α2 Antagonists

Research has been conducted to discover more selective α2-receptor antagonist subtypes, with a focus on rigid molecules like 2-Benzylcyclobutan-1-one. This compound forms part of a benzo-fused bicyclo[3.2.0]heptane skeleton. Synthetic routes relied on intramolecular [2+2] cycloaddition of styrylketene precursors, leading to efficient multigram quantities of cycloadducts. This research demonstrates a new approach to developing α2-receptor antagonists with potential therapeutic implications (Bonnaud et al., 2005).

Photochemistry and Synthesis Studies

In the field of photochemistry, 2-Benzylcyclobutan-1-one derivatives have been studied for their potential to form cyclobuta adducts and biscyclobuta derivatives through irradiation processes. These studies contribute to the understanding of complex photochemical reactions and the synthesis of unique organic compounds (Kinder & Margaretha, 2000).

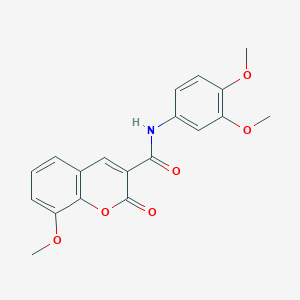

DNase I Inhibitory Properties

Another application of 2-Benzylcyclobutan-1-one derivatives is in the inhibition of DNase I. Several benzocyclobutane-2,5-diones have been synthesized and demonstrated potent DNase I inhibitory properties, suggesting their potential in biochemical applications (Bondžić et al., 2019).

Synthesis of Amino Acids Derivatives

The compound has been utilized in the stereoselective synthesis of amino acid derivatives. This research highlights the application of 2-Benzylcyclobutan-1-one in the creation of optically active compounds, contributing to the field of asymmetric synthesis and pharmaceutical chemistry (Hazelard et al., 2006).

Development of Molecular Photoswitches

Research in 2022 explored the use of 2-Benzylcyclobutan-1-one derivatives for the development of a novel T-type molecular photoswitch. This application demonstrates the potential of these compounds in the creation of advanced materials with switchable properties (Zhou et al., 2022).

Eigenschaften

IUPAC Name |

2-benzylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYMHYLHIKWELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylcyclobutan-1-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)

![2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide](/img/structure/B2809471.png)

![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)

![1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone](/img/structure/B2809479.png)

![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)